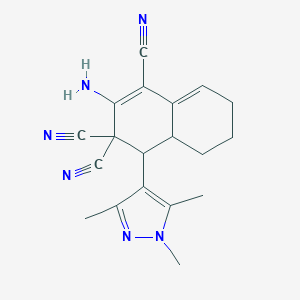![molecular formula C17H16FN3S B280296 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B280296.png)
1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, also known as FITU, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. FITU is a thiourea derivative that has been shown to have a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the thiourea moiety of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea and the thiol group of the target molecule. This covalent bond formation results in a change in the fluorescence properties of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, allowing for the detection and imaging of thiols in biological samples.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects. One of the most significant effects of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is its ability to selectively detect and image thiols in biological samples. 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is its high sensitivity and selectivity for thiols, which makes it a valuable tool for studying the role of thiols in various biological processes. However, one of the limitations of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another potential direction is the development of new applications for 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, such as its use in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves the reaction of 4-fluoroaniline with 3-(2-bromoethyl)indole in the presence of sodium hydride and copper(II) iodide. The resulting intermediate is then treated with thiourea to yield 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea. The synthesis of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have a wide range of applications in scientific research. One of the most significant applications of 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is its use as a fluorescent probe for detecting and imaging thiols in biological samples. 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to be highly sensitive and selective for thiols, making it a valuable tool for studying the role of thiols in various biological processes.
Propriétés
Formule moléculaire |
C17H16FN3S |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C17H16FN3S/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Clé InChI |
DTNHBFJJDNVWPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)

